An In-Depth Technical Guide to 2-(5-Fluoropyridin-3-YL)ethanamine: A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 2-(5-Fluoropyridin-3-YL)ethanamine: A Key Building Block for Modern Drug Discovery
Executive Summary: 2-(5-Fluoropyridin-3-YL)ethanamine is a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, robust synthetic protocols, applications in medicinal chemistry, and essential safety and handling procedures. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective use of this versatile chemical building block.
The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and biologically active compounds, prized for its aromaticity, hydrogen bonding capabilities, and ability to engage in various intermolecular interactions.[1] The introduction of fluorine, a small but highly electronegative atom, into this scaffold is a cornerstone of modern medicinal chemistry.[2]
Judicious fluorination can profoundly and beneficially alter a molecule's properties by:
-
Modulating pKa: The electron-withdrawing nature of fluorine can lower the basicity of the pyridine nitrogen, influencing drug-receptor interactions and solubility at physiological pH.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the molecule's half-life.[3]
-
Improving Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with protein targets, potentially increasing binding affinity and potency.[2]
-
Altering Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability.[3]
2-(5-Fluoropyridin-3-YL)ethanamine embodies these advantages, offering a synthetically accessible scaffold that combines the beneficial properties of the fluoropyridine core with a reactive primary amine sidechain, making it an invaluable intermediate for library synthesis and lead optimization.
Molecular Structure and Physicochemical Properties
Chemical Structure
2-(5-Fluoropyridin-3-YL)ethanamine consists of a pyridine ring fluorinated at the 5-position and substituted at the 3-position with an ethylamine side chain.
Caption: Chemical Structure of 2-(5-Fluoropyridin-3-YL)ethanamine.
Physicochemical Data
The key properties of 2-(5-Fluoropyridin-3-YL)ethanamine are summarized below. Data for related compounds are included for comparative purposes.
| Property | Value | Source |
| IUPAC Name | 2-(5-fluoropyridin-3-yl)ethanamine | Synblock |
| CAS Number | 1000537-08-5 | Synblock |
| Molecular Formula | C₇H₉FN₂ | Synblock |
| Molecular Weight | 140.16 g/mol | Synblock |
| Predicted pKa (Basic) | ~7.3 | EPA CompTox (similar structures)[4] |
| Predicted LogP | ~0.7 | EPA CompTox (similar structures)[4] |
| Physical Form | Not specified; likely a liquid or low-melting solid | - |
| Purity | Typically >98% (commercial) | Synblock |
Spectroscopic Profile
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¹H NMR: The spectrum would feature distinct signals for the aromatic protons on the pyridine ring, showing characteristic couplings to each other and to the fluorine atom. The two methylene groups of the ethylamine side chain would appear as triplets in the aliphatic region. The amine protons may appear as a broad singlet.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the fluorine (C5) showing a large one-bond C-F coupling constant. The two aliphatic carbons will be visible in the upfield region.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift characteristic of a fluorine atom attached to an aromatic pyridine ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 140.16. Common fragmentation patterns would involve the loss of the amine group or cleavage of the ethyl side chain.
Synthesis and Manufacturing
The synthesis of 2-(5-Fluoropyridin-3-YL)ethanamine is not commonly detailed in literature, but a robust and logical pathway can be constructed from well-established organometallic and reduction methodologies. The strategy hinges on building the C₂-amine side chain onto a pre-functionalized 3,5-substituted pyridine core.
Rationale for Synthetic Strategy
A common and effective approach involves a two-step sequence:
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Carbon-Carbon Bond Formation: A palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, is ideal for installing a two-carbon unit at the 3-position of the pyridine ring. This method is highly reliable and tolerant of the fluorine substituent.
-
Functional Group Transformation: The alkyne or nitrile functionality introduced in the first step is then reduced to the desired primary amine. This is typically achieved through catalytic hydrogenation, which is a clean and high-yielding method.
Protocol: A Plausible Two-Step Synthesis
This protocol describes a self-validating system starting from the commercially available 3-bromo-5-fluoropyridine. Each step yields a stable, characterizable intermediate, allowing for verification before proceeding.
Step 1: Sonogashira Coupling to form 3-ethynyl-5-fluoropyridine
-
Objective: To install a two-carbon alkyne unit at the 3-position.
-
Materials: 3-bromo-5-fluoropyridine, ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF).
-
Methodology:
-
To a dry, nitrogen-purged flask, add 3-bromo-5-fluoropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and TEA.
-
Slowly add ethynyltrimethylsilane (1.2 eq) to the stirring mixture.
-
Heat the reaction to 60°C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, filter through celite, and concentrate the filtrate under reduced pressure.
-
The crude TMS-protected alkyne is then deprotected using a mild base like potassium carbonate in methanol to yield 3-ethynyl-5-fluoropyridine. Purify by column chromatography.
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Step 2: Reduction to 2-(5-Fluoropyridin-3-YL)ethanamine
-
Objective: To fully reduce the alkyne to the corresponding saturated primary amine.
-
Materials: 3-ethynyl-5-fluoropyridine, Palladium on carbon (10% Pd/C), ethanol, hydrochloric acid (HCl).
-
Methodology:
-
Dissolve the 3-ethynyl-5-fluoropyridine intermediate (1.0 eq) in ethanol containing a stoichiometric amount of HCl. The acid protonates the pyridine nitrogen, preventing catalyst poisoning.
-
Add 10% Pd/C catalyst (approx. 5 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by ¹H NMR or GC-MS for the disappearance of the alkyne and appearance of the product.
-
Upon completion, carefully filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate. The product is obtained as the hydrochloride salt. It can be converted to the free base by neutralization with a suitable base (e.g., NaOH) and extraction into an organic solvent.
-
Synthetic Workflow Diagram
Caption: A plausible synthetic pathway to the target compound.
Applications in Drug Discovery and Development
2-(5-Fluoropyridin-3-YL)ethanamine is a versatile building block, primarily utilized for the synthesis of more complex molecules with potential therapeutic applications. Its value lies in the combination of three key structural features.
Role as a Pharmacophore and Building Block
-
Pyridine Core: Acts as a bioisostere for a phenyl ring but with an added hydrogen bond acceptor (the nitrogen atom), which can be crucial for target engagement and improving solubility.[1]
-
Fluorine Substituent: As discussed, this atom is used to fine-tune electronic properties, block metabolic degradation, and enhance binding interactions.[7]
-
Ethylamine Side Chain: This provides a nucleophilic primary amine, which is a common handle for derivatization. It can be acylated, alkylated, or used in reductive amination to build a wide array of more complex structures. The amine itself, being basic, can form a salt bridge with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
Potential Therapeutic Areas
Derivatives of fluorinated pyridines are being investigated across numerous therapeutic areas, including:
-
Oncology: As scaffolds for kinase inhibitors.
-
Central Nervous System (CNS) Disorders: The pyridine motif is common in CNS-active drugs.
-
Infectious Diseases: As seen with the peptide deformylase inhibitor LBM415, which utilizes a related 2-amino-5-fluoropyridine precursor.[8]
-
Agrochemicals: Fluorinated heterocycles are also prominent in the development of modern pesticides and herbicides.[9]
Structure-Activity Relationship (SAR) Logic
The utility of this molecule in drug design can be visualized as a logical relationship between its structural components and their desired effects.
Caption: The relationship between structure and function in drug design.
Safety, Handling, and Storage
While specific toxicological data for 2-(5-Fluoropyridin-3-YL)ethanamine is limited, data from structurally related fluorinated amino pyridines should be used to guide handling procedures.
| Hazard Category | Guidance |
| Hazard Identification | Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation. |
| Handling & PPE | Use only in a well-ventilated area (fume hood). Wear protective gloves, chemical safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent degradation. |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |
Conclusion
2-(5-Fluoropyridin-3-YL)ethanamine is a high-value chemical intermediate that provides medicinal chemists with a powerful tool for drug discovery. Its unique combination of a fluorinated pyridine core and a reactive ethylamine side chain allows for the strategic modulation of key drug properties, including metabolic stability, target affinity, and solubility. The synthetic pathways to this molecule are robust and rely on well-understood, scalable chemical reactions. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics and agrochemicals.
References
-
Mol-Instincts. (n.d.). 2-(5-fluoropyridin-3-yl)ethan-1-ol. Retrieved February 15, 2026, from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-fluoropyridin-3-amine Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. PubChem. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2024). Pyridines. Retrieved February 15, 2026, from [Link]
-
Duffy, F. J., & Wilson, D. M. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5433. [Link]
-
Lead Sciences. (n.d.). 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine. Retrieved February 15, 2026, from [Link]
-
Israr, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(7), 987. [Link]
-
Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information, Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved February 15, 2026, from [Link]
-
Chemical Register. (n.d.). 1-(5-Fluoropyridin-3-yl)ethanamine (CAS No. 910402-42-5) Suppliers. Retrieved February 15, 2026, from [Link]
-
Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Houck, J. D., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(1), 136. [Link]
-
National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). 2-Fluoro-5-(4-fluorophenyl)pyridine. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones.... Retrieved February 15, 2026, from [Link]
-
MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones.... Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2019). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols.... Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]
Sources
- 1. Pyridines - Wikipedia [en.wikipedia.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 4. comptox.epa.gov [comptox.epa.gov]
- 5. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science [mdpi.com]
